2-(Oxazol-5-YL)ethan-1-amine tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

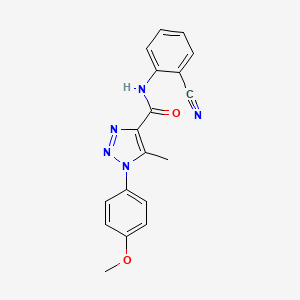

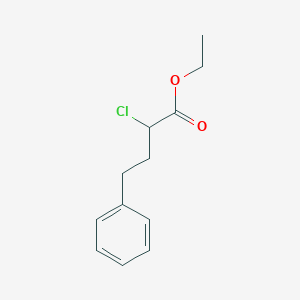

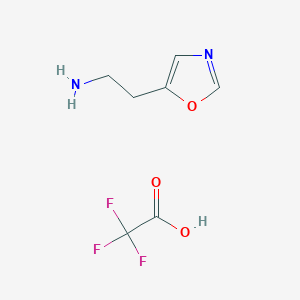

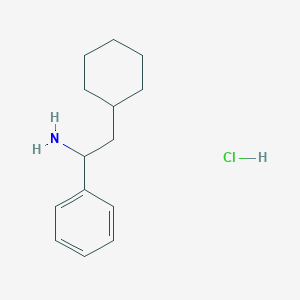

“2-(Oxazol-5-YL)ethan-1-amine tfa” is a chemical compound with the CAS Number: 2287323-46-8 . It has a molecular weight of 226.16 . The IUPAC name of this compound is 2-(isoxazol-5-yl)ethan-1-amine 2,2,2-trifluoroacetate . It is stored at room temperature and is available in oil form .

Synthesis Analysis

The synthesis of oxazoline compounds has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H8N2O.C2HF3O2/c6-3-1-5-2-4-7-8-5;3-2(4,5)1(6)7/h2,4H,1,3,6H2;(H,6,7) .Chemical Reactions Analysis

The chemical reactions involving oxazoline compounds have been extensively studied . For instance, a transition-metal-free strategy of [3 + 2] cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation was reported . It was observed that electron-deficient groups on 1,2-benzisoxazole offered good to excellent yields of oxazoline .Physical And Chemical Properties Analysis

The physical form of “this compound” is oil . It is stored at room temperature .Scientific Research Applications

Novel Synthesis Methods

A new consecutive three-component synthesis approach utilizing propargyl amine and acid chlorides, aimed at producing 1-(hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, leverages an amidation-coupling-cycloisomerization (ACCI) sequence. This innovative method underscores the compound's utility in facilitating complex oxazole formations, indicating a broader applicability in synthetic chemistry (Merkul & Müller, 2006).

Supramolecular Chemistry

Research on adduct formation between organic oxoanions and hexaazamacrocycles has illuminated the compound's role in crystal structure determination and understanding hydrogen bonding and electrostatic interactions. These insights contribute to the development of supramolecular architectures, highlighting the compound's significance in designing materials with specific molecular interactions (Warden et al., 2005).

Material Science and Sensing

A study on a luminescent metal-organic framework (MOF) with Lewis basic triazole sites for organic amine sensing emphasizes the compound's application in environmental protection and human health. The research showcases how the compound's properties can be harnessed for detecting organic amines, pivotal for designing sensors (Wang et al., 2022).

Organic Chemistry Innovations

The discovery of a facile synthesis route for 2-oxazolines, highlighting a triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides, showcases the compound's versatility. This method stands out for its practicality in oxazoline production, generating water as the only byproduct and demonstrating the compound's relevance in sustainable chemistry practices (Yang et al., 2022).

Synthetic Applications

The development of a metal-free amination of benzoxazoles using the compound as a catalyst presents a novel approach to synthesizing 2-aminobenzoxazoles. This method, devoid of transition metals and under mild conditions, further accentuates the compound's utility in creating highly desirable organic molecules efficiently (Froehr et al., 2011).

Safety and Hazards

The safety information for “2-(Oxazol-5-YL)ethan-1-amine tfa” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

The future directions for “2-(Oxazol-5-YL)ethan-1-amine tfa” and similar compounds could involve further exploration of their synthesis and biological activities. Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures presently available are noticeable for their biological activities . Therefore, plentiful investigations ensued on oxazoline synthesis and are still continuing .

Mechanism of Action

Target of Action

Oxazole derivatives, the core structure of at18734, have been reported to exhibit a wide spectrum of biological activities . They are known to interact with various cellular components, leading to diverse therapeutic potentials .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological pathways, leading to a range of effects such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Oxazole derivatives are known to induce various biological responses, depending on their interaction with different cellular targets .

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-7-4-8-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYHLNJKSADSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)

![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)